
ha14-1
Overview
Description
HA14-1 is a small-molecule inhibitor of the anti-apoptotic protein Bcl-2, discovered through structure-based design to target the hydrophobic BH3-binding pocket of Bcl-2 . By disrupting Bcl-2's interaction with pro-apoptotic proteins like Bax, this compound induces mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and apoptosis . It demonstrates broad anti-cancer activity in leukemia, multiple myeloma, and solid tumors, often synergizing with chemotherapeutics like 5-fluorouracil (5-FU) and flavopiridol . This compound also exhibits unique mitochondrial effects, including transient uncoupling of respiration and ROS generation, which sensitize cancer cells to apoptosis .
Preparation Methods
The synthesis of HA14-1 involves several steps. One common synthetic route includes the following steps:
Bromination: The starting material, 4H-chromene-3-carboxylate, undergoes bromination to introduce a bromine atom at the 6-position.
Amination: The brominated intermediate is then subjected to amination to introduce an amino group at the 2-position.
Cyanoethylation: The resulting compound undergoes cyanoethylation to introduce a cyano group at the 1-position.
Esterification: Finally, the compound is esterified to form the ethyl ester derivative
Chemical Reactions Analysis
HA14-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cancer Treatment
HA14-1 has been extensively studied for its potential in cancer therapy, particularly in the following contexts:
- Glioblastoma Multiforme : Studies have shown that this compound sensitizes glioblastoma cells to both radiation and chemotherapy. It enhances the efficacy of chemotherapeutic agents by inhibiting Bcl-2, which is often overexpressed in these tumors. In xenograft models, this compound demonstrated a synergistic effect with chemotherapeutic drugs, leading to reduced tumor growth .
- Hematological Malignancies : this compound selectively induces apoptosis in malignant hematopoietic cells that overexpress Bcl-2. Research indicates that low concentrations of this compound can trigger significant apoptosis in acute leukemic blasts while sparing normal hematopoietic cells . This selectivity makes it a valuable agent in combination therapies with other cytotoxic drugs.
- Melanoma : A combination therapy involving capsaicin and this compound has shown promise in inducing apoptosis in melanoma cell lines. The study indicated that both agents could work synergistically to reduce cell viability and promote cell death .
Combination Therapies
This compound's ability to enhance the effects of other treatments has led to its exploration in combination therapies:
- With 5-Fluorouracil : In certain cancer cell lines, this compound has been shown to augment the cytotoxic effects of 5-fluorouracil, a common chemotherapeutic agent. While it enhances apoptosis in some cell lines, it also promotes type II cell death mechanisms in others, indicating its versatile role depending on the cellular context .
- In Drug Resistance Scenarios : Given its mechanism of action against Bcl-2, this compound may help overcome drug resistance seen in various cancers. Its ability to induce apoptosis selectively in resistant cancer cells positions it as a potential candidate for enhancing the efficacy of existing therapies .
Mechanistic Insights
This compound's mechanism involves several pathways:
- Induction of Apoptosis : By inhibiting Bcl-2, this compound facilitates Bax translocation to mitochondria, leading to cytochrome c release and activation of caspases involved in apoptosis .
- Calcium Homeostasis : Studies indicate that this compound affects intracellular calcium levels, which plays a role in apoptosis regulation .
Data Table: Summary of Research Findings on this compound
Case Study 1: Glioblastoma Multiforme
In a controlled study, this compound was administered alongside standard chemotherapy agents to glioblastoma multiforme models. The results showed that tumors treated with this compound exhibited significantly reduced growth rates compared to those receiving chemotherapy alone. This study highlights the potential for this compound as an adjunct therapy in aggressive brain tumors.
Case Study 2: Acute Leukemia
A clinical investigation assessed the effects of this compound on patients with acute leukemia characterized by high Bcl-2 expression. The compound was found to induce apoptosis effectively while maintaining normal hematopoietic function at lower concentrations. This selective action underscores its therapeutic promise in treating hematological cancers.
Mechanism of Action
HA14-1 exerts its effects by binding to the Bcl-2 protein, specifically targeting a surface pocket essential for Bcl-2’s anti-apoptotic function. This binding inhibits Bcl-2’s interaction with pro-apoptotic proteins like Bax, leading to the activation of apoptotic pathways. The inhibition of Bcl-2 results in mitochondrial membrane permeabilization, release of apoptogenic proteins, and activation of caspases, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues (AK-3 and AK-10)
A 2022 study synthesized morpholine-substituted quinazoline derivatives (AK-3 and AK-10) and compared them to HA14-1 using molecular docking and pharmacokinetic analyses (Table 1) :
Parameter | This compound | AK-3 | AK-10 |
---|---|---|---|
Docking Score (kcal/mol) | -5.470 | -4.409 | -5.299 |
Log P (Lipophilicity) | 2.87 | 4.14 | 4.17 |
Log S (Solubility) | -4.93 | -4.89 | -4.81 |
Molecular Weight (Da) | <500 | <500 | <500 |
Oral Absorption (%) | Moderate | 100% | 100% |
Metabolic Stability | Moderate | High | High |
Key Findings :
- Binding Affinity : this compound has the strongest docking score, but AK-10 closely matches it, suggesting comparable Bcl-2 inhibition.
- Drug-Likeness : AK-3 and AK-10 exhibit superior solubility, oral absorption, and metabolic stability, making them promising candidates for further development.
- Structural Insights : this compound’s chromene ring and ester chain interact with residues (Ala97, Asp100, Phe101), while AK-10’s methoxy group mimics this compound’s hydrophilic interactions with Asn140 .
Functional Analogues (BH3I-2 and Chelerythrine)
This compound shares mitochondrial effects with BH3I-2 and Chelerythrine, including:
PTP Sensitization : All three compounds sensitize the permeability transition pore (PTP) to opening, promoting cytochrome c release .
Respiration Modulation : Low doses uncouple mitochondrial respiration (increasing oxygen consumption), while high doses inhibit it .
ROS Generation : this compound and BH3I-2 induce ROS in leukemia cells, but Bcl-2 overexpression (e.g., in CEM/Bcl-2 cells) counteracts this effect by reducing oxygen consumption .
Divergence :
Combination Therapies
This compound + Flavopiridol
- Synergy : Sequential treatment (flavopiridol → this compound) causes 75–80% apoptosis in myeloma cells, versus 20–25% for either agent alone .
- Mechanism : Enhanced cytochrome c release, Smac/DIABLO activation, and JNK-dependent ROS generation .
This compound + 5-FU
- Apoptosis-Competent Cells (OE21) : this compound accelerates 5-FU-induced apoptosis (30% vs. 5% apoptosis at 48 hours) .
- Apoptosis-Incompetent Cells (KYSE450): this compound promotes autophagy-driven type II cell death, reducing clonogenic survival by 60% .
Comparison with Other BH3 Mimetics
Mcl-1 Dependency : this compound’s efficacy in cisplatin-resistant ovarian cancer requires Mcl-1 downregulation, unlike ABT-737, which is ineffective against Mcl-1-overexpressing cells .
Biological Activity
HA14-1 is a small organic compound recognized for its potent inhibitory effects on the B-cell lymphoma 2 (Bcl-2) protein, which plays a critical role in regulating apoptosis. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce cell death in various cancer cell lines.
This compound functions primarily as a Bcl-2 antagonist , binding to the Bcl-2 protein and mimicking the BH3 domain necessary for the formation of protein dimers. This action prevents Bcl-2 from interacting with pro-apoptotic proteins such as Bax, thereby promoting apoptosis in cells that overexpress Bcl-2 . The compound has demonstrated an IC50 range of approximately 10 to 20 μM across different cancer cell lines, including NIH3T3, HL60, and H1299 lung cancer cells .
Induction of Apoptosis
Numerous studies have documented the apoptotic effects of this compound:
- In HL60 cells , treatment with this compound at concentrations as low as 50 μM resulted in over 90% cell death , characterized by DNA fragmentation and loss of cell viability .
- A study involving follicular lymphoma B cells showed that this compound significantly enhanced the cytotoxic effects of traditional chemotherapeutic agents like doxorubicin and dexamethasone, indicating its potential as an adjunct therapy .
Combination Therapy
This compound has been evaluated in combination with various chemotherapeutic agents:
These findings suggest that this compound can synergistically enhance the efficacy of existing cancer treatments.
Glioblastoma Multiforme
In studies involving glioblastoma multiforme, this compound was shown to sensitize tumor cells to chemotherapy and radiation. When combined with these treatments, this compound significantly slowed tumor growth in xenograft models, demonstrating its potential utility in enhancing treatment outcomes for aggressive cancers .
Acute Myeloid Leukemia (AML)
Research on AML indicated that this compound effectively induced cell death in leukemia cell lines expressing Bcl-2. Notably, this effect was largely caspase-independent, suggesting that this compound could bypass some forms of chemoresistance typically seen in AML patients .
Autophagic Effects
Interestingly, this compound has also been linked to autophagy induction. While it primarily promotes apoptosis, it can also affect cellular pathways leading to type II cell death—particularly in cell lines resistant to apoptosis. For instance, its combination with 5-fluorouracil improved treatment efficacy by reducing colony recovery post-treatment in certain cancer cell lines .
Q & A
Q. What is the molecular mechanism by which HA14-1 induces apoptosis in cancer cells, and how is this validated experimentally?
This compound binds to the surface pocket of Bcl-2, disrupting its anti-apoptotic function and triggering caspase activation. This mechanism is validated via dose-dependent apoptosis assays (e.g., caspase-3/7 activation in HL-60 cells) and cytotoxicity assessments using MTT assays . For example, in follicular lymphoma cell lines (HF1A3, HF4.9, HF28RA), this compound reduced cell viability with LC50 values of 4.5–12.6 μM, correlating with ROS generation and mitochondrial dysfunction . Advanced studies use flow cytometry to quantify Annexin-V/PI staining and immunoblotting to confirm caspase cleavage .
Q. How should researchers design in vitro experiments to evaluate this compound’s efficacy and specificity?
Basic Design:
- Cell Lines: Use Bcl-2-dependent models (e.g., HL-60 leukemia, follicular lymphoma cells) .
- Dose Range: 1–50 μM (based on IC50 ~9 μM) .
- Controls: Include untreated cells and a positive control (e.g., staurosporine).
- Assays: MTT for viability, Annexin-V/PI for apoptosis, and JC-1 staining for mitochondrial membrane potential .
Advanced Considerations:
- Specificity Testing: Compare this compound with BH3 mimetics (e.g., ABT-737) to differentiate Bcl-2 inhibition from off-target effects (e.g., SERCA2b inhibition in Ca2+ signaling assays) .
- Time-Course Experiments: Assess caspase activation at 6–24 hours post-treatment to capture dynamic apoptotic responses .
Q. How can contradictory in vitro and in vivo efficacy data for this compound be resolved?
In glioblastoma xenograft models, this compound (400 nM) alone showed no significant tumor suppression but enhanced etoposide’s effects . To address this discrepancy:
- Pharmacokinetic Analysis: Measure this compound’s bioavailability and tissue penetration in vivo.
- Combination Studies: Test this compound with DNA-damaging agents (e.g., etoposide) or kinase inhibitors (e.g., flavopiridol) to exploit synthetic lethality .
- Model Selection: Use orthotopic or patient-derived xenografts (PDX) for better clinical relevance .
Q. What methodologies are recommended to investigate this compound’s off-target effects on intracellular Ca2+ signaling?
This compound inhibits SERCA2b Ca2+-ATPase and IP3R-mediated Ca2+ release, distinct from BH3 mimetics like ABT-737 . Key methods include:
- Fluorescent Probes: Use Fura-2 AM or Fluo-4 to quantify cytosolic Ca2+ fluctuations in platelets or HeLa cells .
- SERCA Activity Assays: Measure ATPase activity in microsomal fractions treated with this compound .
- Comparative Studies: Co-treat with ABT-737 to isolate Bcl-2-specific effects from Ca2+-related artifacts .
Q. How does this compound synergize with flavopiridol in inducing apoptosis, and what molecular pathways are involved?
In multiple myeloma cells, sequential treatment (flavopiridol → this compound) synergistically increases mitochondrial damage (cytochrome c/Smac release), caspase activation, and ROS generation . Key steps:
Priming with Flavopiridol: Downregulates Mcl-1 and Bcl-xL via CDK9 inhibition, sensitizing cells to this compound .
This compound Treatment: Amplifies JNK/p38 activation and Bax mitochondrial translocation, overriding anti-apoptotic signals .
Validation: Use clonogenic assays to confirm reduced survival and immunoblotting for cleaved Bid/Bax .
Q. What statistical approaches are critical for analyzing this compound’s dose-response data?
- Dose-Response Curves: Fit data using nonlinear regression (e.g., Prism’s log[inhibitor] vs. response model) to calculate LC50/IC50 .
- Synergy Assessment: Apply the Chou-Talalay method (Combination Index) for this compound/flavopiridol studies .
- Error Analysis: Report SEM and p-values from triplicate experiments; use ANOVA for multi-group comparisons .
Q. How can researchers address this compound’s limited solubility and stability in experimental setups?
- Solubilization: Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in serum-free media .
- Stability Testing: Pre-incubate this compound at 37°C for 24 hours and re-assay activity via MTT to confirm potency retention .
- Alternative Formulations: Use liposomal encapsulation or PEGylation to improve bioavailability in vivo .
Q. What are the ethical and technical considerations for in vivo this compound studies?
- Animal Welfare: Monitor tumor burden and weight loss in xenograft models; adhere to IACUC guidelines .
- Dosing Regimen: Optimize intra-tumoral vs. systemic delivery to minimize off-target toxicity .
- Data Transparency: Report negative results (e.g., lack of single-agent efficacy) to avoid publication bias .
Q. How should conflicting data on this compound’s role in Ca2+ dysregulation be interpreted?
While this compound disrupts Ca2+ homeostasis via SERCA2b/IP3R inhibition, ABT-737 does not . To clarify:
- Mechanistic Studies: Use CRISPR knockout models (e.g., SERCA2b−/− cells) to isolate this compound’s Ca2+-dependent effects .
- Pathway Mapping: Integrate transcriptomic data (RNA-seq) to identify this compound-modulated Ca2+ signaling nodes .
Q. What are the key gaps in this compound research, and how can they be addressed?
- Clinical Translation: No clinical trials exist; prioritize PDX models and combinatorial screens .
- Off-Target Profiling: Use proteomics (e.g., affinity pulldown-MS) to identify non-Bcl-2 targets .
- Resistance Mechanisms: Develop this compound-resistant cell lines and profile mutations via whole-exome sequencing .
Properties
IUPAC Name |
ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5/c1-3-23-16(21)11(8-19)13-10-7-9(18)5-6-12(10)25-15(20)14(13)17(22)24-4-2/h5-7,11,13H,3-4,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJDCULZDFWMJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274403 | |
Record name | ha14-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65673-63-4 | |
Record name | HA 14-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065673634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ha14-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.